molecular formula C18H17NO4 B5276958 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE

3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE

Cat. No.: B5276958
M. Wt: 311.3 g/mol
InChI Key: GHHAPCLWRGLFMJ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that features a benzodioxole moiety and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base such as potassium hydroxide in ethanol under ultrasonic irradiation . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The dihydropyridinone core may also play a role in binding to proteins or nucleic acids, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is unique due to its combination of a benzodioxole moiety and a dihydropyridinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-10-6-12(3)19-18(21)16(10)17(20)11(2)7-13-4-5-14-15(8-13)23-9-22-14/h4-8H,9H2,1-3H3,(H,19,21)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHAPCLWRGLFMJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC3=C(C=C2)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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